molecular formula C20H25NO5 B11990142 Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11990142
M. Wt: 359.4 g/mol
InChI Key: XLYRLDBLJJXIRH-UHFFFAOYSA-N
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Description

Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by its unique structure, which includes a dihydropyridine ring substituted with methoxyphenyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 3-methoxybenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol as a solvent and requires heating for several hours to yield the desired dihydropyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine and pyridine derivatives.

Scientific Research Applications

Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential as a calcium channel blocker, similar to other dihydropyridine derivatives used in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This mechanism is similar to that of other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.

    Felodipine: Similar in structure and function to other dihydropyridine calcium channel blockers.

Uniqueness

Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other dihydropyridine derivatives. Its methoxyphenyl group can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.

Biological Activity

Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article focuses on its biological activity, including antibacterial, antifungal, antitumor properties, and its mechanisms of action.

  • Molecular Formula : C20H25NO5
  • Molecular Weight : 359.4162 g/mol
  • CAS Number : 34014-60-3

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:

  • Antifungal Activity : In a study comparing various dihydropyridine derivatives, this compound showed notable activity against Aspergillus fumigatus and Candida albicans. The Minimum Inhibitory Concentration (MIC) for A. fumigatus was determined to be 15.62 µg/ml in microbroth dilution assays .
  • Antibacterial Activity : The compound was also evaluated for its antibacterial properties against several pathogenic strains. Results indicated a promising profile compared to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/ml)Test Method
Aspergillus fumigatus15.62Microbroth dilution
Candida albicans15.62Percent germination inhibition
Standard Drug (Amphotericin B)~0.25Hemolytic assay

Cytotoxicity Profile

The safety of this compound was assessed through hemolytic assays. The results indicated that the compound is non-toxic to human erythrocytes at concentrations up to 625 µg/ml. This contrasts significantly with amphotericin B, which caused complete lysis at much lower concentrations .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways. Dihydropyridines are known to modulate calcium channels and may influence intracellular calcium levels in pathogens .

Case Studies

In various case studies focusing on the synthesis and evaluation of dihydropyridine derivatives:

  • Synthesis and Evaluation : A study reported the rapid synthesis of several dihydropyridine derivatives, including the compound . These derivatives were tested for their biological activities against pathogenic microorganisms .
  • Comparative Studies : Comparative evaluations revealed that this compound exhibited superior antifungal activity compared to other synthesized compounds in the same series .

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-9-8-10-15(11-14)24-5/h8-11,18,21H,6-7H2,1-5H3

InChI Key

XLYRLDBLJJXIRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)OC)C(=O)OCC)C)C

Origin of Product

United States

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